![molecular formula C13H16N4O3 B1400171 ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-82-3](/img/structure/B1400171.png)
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
描述
准备方法
The synthesis of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common synthetic route includes the reaction of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
科学研究应用
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
作用机制
The mechanism of action of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
相似化合物的比较
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar structure but with a methyl group at the 2-position, which may result in different biological activities and properties.
Ethyl 7-[(1E)-2-ethoxy-1-propen-1-yl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Another similar compound with slight structural variations that can affect its reactivity and applications.
生物活性
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound with a complex molecular structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Compound Overview
- Molecular Formula : C₁₃H₁₆N₄O₃
- Molecular Weight : Approximately 276.29 g/mol
- Structure : The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The ethoxyprop-1-en-1-yl side chain may enhance its reactivity and interactions with biological targets .
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its pharmacological potential. Compounds containing the triazolo-pyrimidine moiety are often associated with various therapeutic effects, including:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anticancer Properties : The structural features of triazolo-pyrimidines often correlate with anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
Table 1: Comparison of Biological Activities in Related Compounds
Compound Name | Structure Features | Reported Biological Activity |
---|---|---|
Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine | Methyl group instead of ethoxyprop | Antimicrobial |
7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine | Chlorophenyl substituent | Anticancer |
6-(3-hydroxyphenyl)[1,2,4]triazolo[3,4-b]pyridine | Hydroxyphenyl substituent | Anti-inflammatory |
This table illustrates the diversity within the triazolo-pyrimidine family and highlights the unique ethoxyprop side chain of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-y][1,2,4]triazolo[1,5-a]pyrimidine that may confer distinct properties not found in its analogs.
The specific mechanisms by which this compound exerts its biological effects require empirical testing through in vitro and in vivo studies. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with disease processes.
Case Study 1: Anticancer Activity
In a study examining derivatives of triazolo-pyrimidines for anticancer properties, several compounds demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.
Case Study 2: Antimicrobial Efficacy
Research on triazolo-pyrimidine derivatives has shown promising results against bacterial strains resistant to conventional antibiotics. These findings suggest that ethyl 7-[(1E)-2-ethoxyprop-1-en-1-y][1,2,4]triazolo[1,5-a]pyrimidine may also possess antimicrobial properties worth exploring further.
常见问题
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing triazolo[1,5-a]pyrimidine derivatives like ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Answer : Two primary methods are widely used:
- Method A : Condensation of aminotriazole, diethyl ethoxymethylenemalonate, and aldehydes in acetic acid under reflux (3 h), yielding products with 65–82% efficiency after recrystallization .
- Method B : Microwave-assisted fusion of aminotriazole, ethyl 3-oxohexanoate, and aldehydes in DMF (10–12 min), followed by methanol quenching and crystallization. This method achieves high purity (>95%) with shorter reaction times .
- Key Data :
Method | Reaction Time | Yield (%) | Purity |
---|---|---|---|
A | 3 h | 65–82 | >90% |
B | 10–12 min | 70–85 | >95% |
Q. How can structural confirmation of triazolo[1,5-a]pyrimidine derivatives be rigorously validated?
- Answer : A combination of spectroscopic and crystallographic techniques is essential:
- 1H/13C NMR : Assign peaks for the triazole (δ 8.41 ppm, singlet) and pyrimidine rings (δ 4.16–5.21 ppm for ethoxy groups) .
- X-ray crystallography : Resolves planarity of the triazole ring (average torsion angle <5°) and dihydropyrimidine puckering (Q = 0.099 Å) .
- Elemental analysis : Validates stoichiometry (e.g., C: 52.3%, H: 4.8%, N: 23.1% for C₁₃H₁₄N₄O₃) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing E/Z isomers of the prop-1-en-1-yl substituent?
- Answer :
- Steric control : Bulky substituents (e.g., pentyl or aryl groups) favor the E-isomer due to reduced steric hindrance during cyclization .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states, enhancing regioselectivity by 15–20% .
- Catalytic modulation : K₂CO₃ in DMF at 70°C promotes alkylation at the N4 position over N1, as shown in General Procedure D .
Q. How do contradictory spectral data (e.g., NMR vs. X-ray) arise in triazolo[1,5-a]pyrimidine derivatives, and how are they resolved?
- Answer : Discrepancies often stem from dynamic processes (e.g., tautomerism or solvent interactions):
- Tautomeric equilibria : In DMSO-d₆, NH protons (δ 13.91 ppm) exhibit broad peaks due to slow exchange, whereas X-ray data confirm a single tautomer .
- Crystal packing effects : Intermolecular H-bonds (N–H⋯N, 2.89 Å) observed in crystallography may not manifest in solution-phase NMR .
- Resolution : Use variable-temperature NMR or DFT calculations to model solution-phase conformations .
Q. What is the impact of substituents (e.g., ethoxyprop-1-en-1-yl) on biological activity and binding interactions?
- Answer : Substituents modulate lipophilicity and electronic profiles:
- Lipophilic groups (e.g., pentyl or chlorophenyl) enhance blood-brain barrier penetration, critical for CNS-targeted CB2 cannabinoid receptor agonists .
- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but reduce aqueous solubility (logP >3.5) .
- SAR Data :
Substituent | IC₅₀ (CB2, nM) | logP |
---|---|---|
2-(4-Chlorophenyl) | 12.4 | 3.8 |
2-(4-Methoxyphenyl) | 28.6 | 2.9 |
2-Methylthio | 45.2 | 2.5 |
Q. Methodological Challenges and Solutions
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?
- Answer :
- Solvent selection : Ethanol or EtOAc/petroleum ether mixtures yield crystals with low mosaicity (<0.5°) .
- Slow cooling : Gradual cooling (0.5°C/min) from reflux minimizes defects .
- Additives : p-Toluenesulfonic acid (0.05 g) in benzene promotes azeotropic drying, reducing hydrate formation .
Q. What computational tools are effective for predicting triazolo[1,5-a]pyrimidine reactivity and regioselectivity?
- Answer :
- DFT calculations : B3LYP/6-31G* models predict activation energies for cyclization steps (ΔG‡ = 18–25 kcal/mol) .
- Molecular docking : AutoDock Vina screens substituent effects on CB2 receptor binding (ΔG < −9 kcal/mol for high-affinity ligands) .
Q. Data Contradiction Analysis
Q. Why do reported melting points for structurally similar derivatives vary significantly (e.g., 112–217°C)?
- Answer : Variations arise from:
- Polymorphism : Multiple crystal forms (e.g., Form I vs. Form II) exhibit distinct mp ranges .
- Purity : Crude products contaminated with unreacted aldehydes depress mp by 10–15°C .
- Substituent effects : Electron-donating groups (e.g., methoxy) lower mp by disrupting packing efficiency .
属性
IUPAC Name |
ethyl 7-[(E)-2-ethoxyprop-1-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-19-9(3)6-11-10(12(18)20-5-2)7-14-13-15-8-16-17(11)13/h6-8H,4-5H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYSPRZNWKGAQ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=C(C=NC2=NC=NN12)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C1=C(C=NC2=NC=NN12)C(=O)OCC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。